An In-Depth Technical Guide to 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
2-BOC-5-hydroxy-2-azaspiro[3.3]heptane, also known as tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is a bifunctional molecule featuring a rigid spirocyclic core. This structure provides a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics.[1] The presence of a hydroxyl group and a BOC-protected amine allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1330764-31-2 | [2] |
| Molecular Formula | C₁₁H₁₉NO₃ | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 127-129 °C | [4] |
| Boiling Point (Predicted) | 316.6 ± 42.0 °C at 760 mmHg | [4] |
| Solubility | DMSO: 100 mg/mL (468.87 mM) | [3] |
| InChI Key | UMXXHZDEAZUQKZ-UHFFFAOYSA-N | [4] |
Stability and Storage
The compound is stable under normal laboratory conditions. It is recommended to store the solid material at room temperature.[3] For solutions in solvents like DMSO, storage at -20°C to -80°C is advised to prevent degradation.[3]
Experimental Protocols
Synthesis of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane
A common synthetic route to obtain 2-BOC-hydroxy-2-azaspiro[3.3]heptanes involves the reduction of the corresponding ketone precursor, 2-BOC-5-oxo-2-azaspiro[3.3]heptane. The following is a representative experimental protocol adapted from the synthesis of the isomeric tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate[5]:
Materials:
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tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent)
-
Sodium borohydride (NaBH₄) (2 equivalents)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Nitrogen gas (N₂)
Procedure:
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Under a nitrogen atmosphere, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol at 0°C.
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Slowly add sodium borohydride to the solution.
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Stir the reaction mixture at 0°C for 30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, concentrate the solution under reduced pressure to obtain a crude solid.
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Dissolve the crude solid in a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous mixture with dichloromethane (4 x 30 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure to yield the final product, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, as a white solid.[5]
Purification
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization
The structure and purity of the synthesized compound are typically confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. A certificate of analysis for a similar compound confirms the structure is consistent with NMR data.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Role in Drug Discovery: A PROTAC Linker
2-BOC-5-hydroxy-2-azaspiro[3.3]heptane is a widely used linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The azaspiro[3.3]heptane core provides a rigid and defined exit vector for connecting the target protein binder and the E3 ligase ligand.
The PROTAC Signaling Pathway
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
Caption: The PROTAC-mediated protein degradation pathway.
The diagram illustrates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then continue to facilitate the degradation of more target proteins.
Safety and Handling
Conclusion
2-BOC-5-hydroxy-2-azaspiro[3.3]heptane is a valuable and versatile building block for drug discovery and development. Its rigid spirocyclic scaffold and bifunctional nature make it an ideal component for constructing complex molecules, most notably as a linker in PROTACs. The continued exploration of this and related azaspiro[3.3]heptane derivatives holds significant promise for the development of novel therapeutics targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin E3 ligases assisted technologies in protein degradation: Sharing pathways in neurodegenerative disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin Inhibitors - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. Targeting the Ubiquitin Proteasome System - Discovery On Target [discoveryontarget.com]
- 5. Page loading... [guidechem.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Modulators of the ubiquitin–proteasome system from natural products: chemical structures and their potential for drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
